2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-

Description

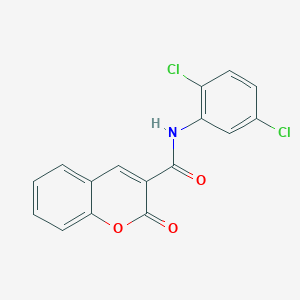

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- (CAS: 128171-57-3) is a halogenated coumarin derivative with the molecular formula C₁₆H₈BrCl₂NO₃ and a molecular mass of 413.048 g/mol . Its structure comprises a coumarin (2H-1-benzopyran) core substituted at position 3 with a carboxamide group bearing a 2,5-dichlorophenyl moiety and a bromine atom at position 4.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-10-5-6-12(18)13(8-10)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLGTJFVIHONDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301192500 | |

| Record name | N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304894-62-0 | |

| Record name | N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304894-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301192500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- typically involves the condensation of a benzopyran derivative with a dichlorophenyl amine under specific reaction conditions. Common reagents used in the synthesis may include:

- Benzopyran derivatives

- 2,5-dichlorophenyl amine

- Catalysts such as acids or bases

- Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction to less oxidized forms using reducing agents.

Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Key Observations:

- Halogenation: The target compound’s bromine and dichlorophenyl groups contrast with the nitro group in 28b and trifluoromethyl groups in benzothiazoles.

- Core Structure : Coumarin (target) vs. pyrrole-oxadiazole (28b) vs. benzothiazole (). Coumarins are associated with fluorescence and kinase inhibition, while benzothiazoles are linked to antimicrobial properties .

Elemental Analysis

- Target Compound: Theoretical vs. experimental data (e.g., C: 63.82% calc. vs. 63.68% found in 28b) suggests minor synthetic variances, likely due to halogen stability challenges.

- Benzothiazole Derivatives : Fluorine (19.00% in trifluoromethyl groups) enhances electronegativity, impacting solubility and reactivity .

Biological Activity

2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- (CAS: 304894-62-0) is a synthetic organic compound belonging to the benzopyran class. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in anti-inflammatory and anticancer treatments. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

The molecular formula of 2H-1-Benzopyran-3-carboxamide is C16H9Cl2NO3, with a molar mass of 334.15 g/mol. The structure of the compound includes a benzopyran core substituted with a dichlorophenyl group at the nitrogen position.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of 2H-1-Benzopyran-3-carboxamide. In a study evaluating various N-substituted derivatives, including this compound, it was found to exhibit comparable anti-inflammatory effects to piroxicam in carrageenan-induced rat paw edema assays and acetic acid-induced peritonitis tests . The results indicated that these compounds could serve as effective alternatives in managing inflammation.

Table 1: Anti-inflammatory Activity Comparison

| Compound | Test Model | Efficacy Comparison |

|---|---|---|

| 2H-1-Benzopyran-3-carboxamide | Carrageenan-induced edema | Comparable to Piroxicam |

| Other N-substituted derivatives | Acetic acid-induced peritonitis | Varies |

Anticancer Potential

Research has also explored the anticancer potential of 2H-1-Benzopyran-3-carboxamide. In vitro studies demonstrated that derivatives of benzopyran compounds exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, showing promising results in inhibiting cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Cytotoxic Effect |

|---|---|---|---|

| 2H-1-Benzopyran-3-carboxamide | HeLa | 1, 5, 25 | Not significant |

| A549 | 1, 5, 25 | Not significant |

The mechanism through which 2H-1-Benzopyran-3-carboxamide exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound modulates signaling pathways related to inflammation and cancer cell growth by binding to enzymes or receptors involved in these processes . Further studies are needed to elucidate the precise molecular interactions.

Case Studies

Several studies have documented the synthesis and evaluation of various benzopyran derivatives for their biological activities. For example, one study synthesized a series of N-substituted benzopyrans and assessed their anti-inflammatory properties through various assays . The findings revealed that structural modifications significantly influenced their efficacy.

Q & A

Q. How can researchers design controlled studies to mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement design of experiments (DoE) with factors like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to optimize yield and purity. Characterize each batch via H NMR and HPLC-MS to establish acceptance criteria (e.g., ≥95% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.